

# A Comparative Analysis of the Dissolution Profiles of Different Indapamide Salt Forms

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## Compound of Interest

Compound Name: *Indapamide*

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**Indapamide**, a thiazide-like diuretic, is a widely prescribed therapeutic agent for the management of hypertension. Its efficacy is intrinsically linked to its bioavailability, which is significantly influenced by its dissolution characteristics. As a drug substance classified under the Biopharmaceutics Classification System (BCS) Class II, **Indapamide** exhibits low aqueous solubility and high permeability. This inherent low solubility presents a challenge in the development of oral dosage forms with optimal drug release profiles. The formation of different salt forms is a common and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble drugs like **Indapamide**. This guide provides a comparative overview of the dissolution profiles of different salt forms of **Indapamide**, supported by available data and established scientific principles.

## Data Presentation: Comparison of Indapamide Salt Form Properties

While direct comparative dissolution studies on various **Indapamide** salt forms are not extensively available in the public domain, a comparison can be drawn from their known physicochemical properties, particularly solubility. The following table summarizes the available solubility data for **Indapamide** hemihydrate and provides an inferred solubility profile for the sodium salt based on general chemical principles.

Salt Form	Chemical Formula	Molecular Weight ( g/mol )	Aqueous Solubility	Key Characteristics
Indapamide Hemihydrate	(C <sub>16</sub> H <sub>16</sub> ClN <sub>3</sub> O <sub>3</sub> S) 2·H <sub>2</sub> O	749.68	Practically insoluble in water (75 mg/L).[1] Soluble in organic solvents like methanol and ethanol.[2]	The commonly used form in pharmaceutical formulations. Its low solubility necessitates formulation strategies to enhance dissolution.
Indapamide Sodium Salt	C <sub>16</sub> H <sub>15</sub> ClN <sub>3</sub> NaO <sub>3</sub> S	387.81	Highly soluble in aqueous solutions at high pH.	The formation of a sodium salt significantly increases the aqueous solubility of Indapamide, which is expected to lead to a faster dissolution rate compared to the hemihydrate form, especially in neutral to alkaline media.

## Experimental Protocols

A standardized and robust dissolution testing protocol is crucial for accurately comparing the release characteristics of different salt forms of a drug. The following methodology outlines a comprehensive approach for the comparative dissolution profiling of **Indapamide** salt forms.

Objective: To compare the in vitro dissolution profiles of **Indapamide** hemihydrate and **Indapamide** sodium salt.

Materials:

- **Indapamide** hemihydrate powder
- **Indapamide** sodium salt powder
- Dissolution Media:
  - 0.1 N Hydrochloric Acid (pH 1.2)
  - Phosphate Buffer (pH 6.8)
  - Purified Water
- Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus)
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

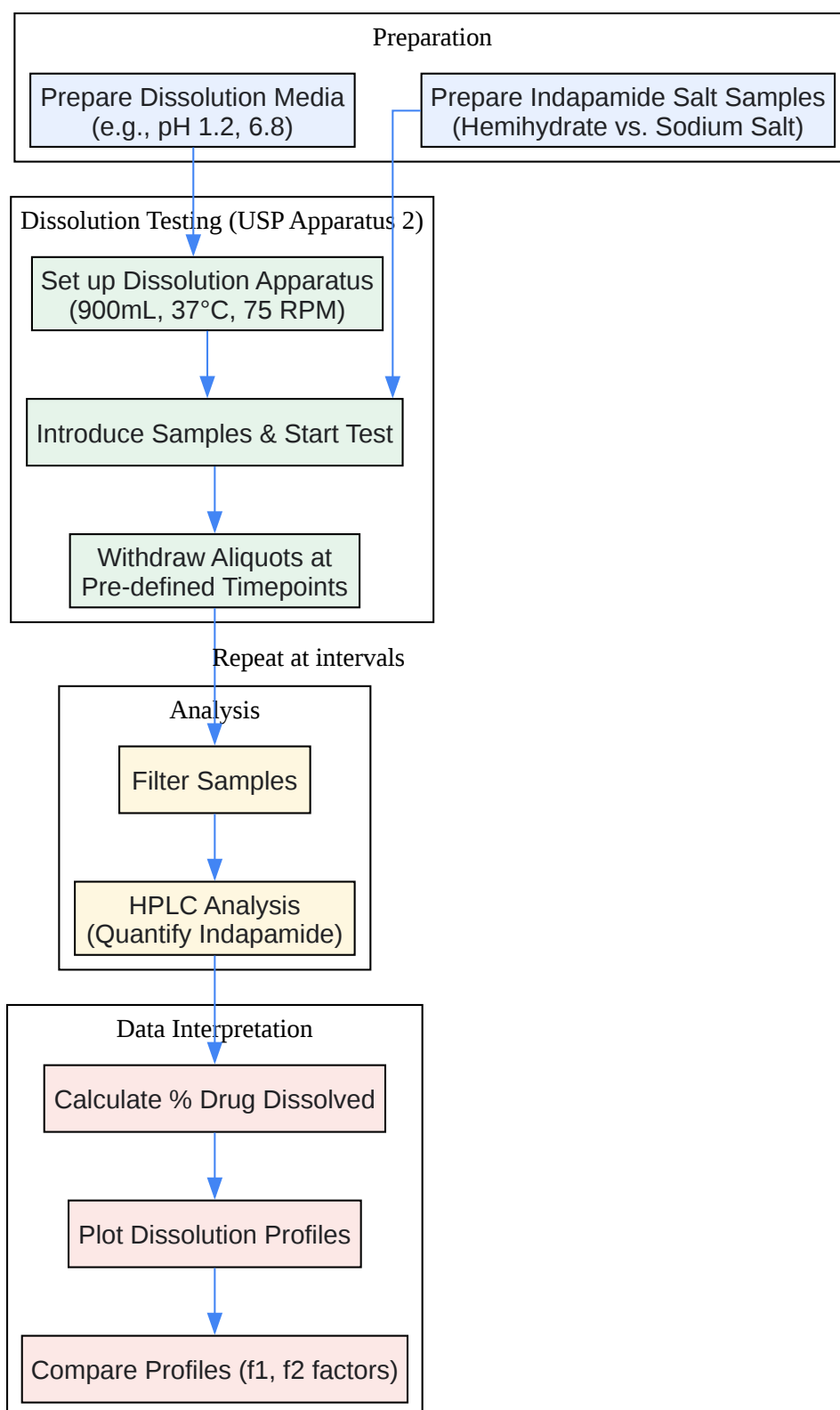
Methods:

- Preparation of Dissolution Media: Prepare fresh dissolution media as per standard laboratory procedures. De-aerate the media before use.
- Dissolution Test Parameters:
  - Apparatus: USP Apparatus 2 (Paddle)
  - Dissolution Medium Volume: 900 mL
  - Temperature:  $37 \pm 0.5$  °C
  - Paddle Speed: 75 RPM
- Sample Preparation:

- Accurately weigh an amount of each **Indapamide** salt form equivalent to a standard dose (e.g., 2.5 mg of **Indapamide**).
- For a direct comparison of intrinsic dissolution rates, the powders can be introduced directly into the dissolution vessel. For a more formulation-relevant comparison, simple, non-disintegrating compacts of the pure salts can be prepared.
- Dissolution Procedure:
  - Place the dissolution medium in the vessels and allow it to equilibrate to the set temperature.
  - Introduce the prepared sample of each salt form into separate dissolution vessels.
  - Start the paddle rotation.
  - Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
  - Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Sample Analysis:
  - Filter the collected samples through a suitable filter (e.g., 0.45 µm).
  - Analyze the filtrate for **Indapamide** concentration using a validated HPLC method.
  - HPLC Conditions (Example):
    - Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm)
    - Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer)
    - Flow Rate: 1.0 mL/min
    - Detection Wavelength: 242 nm
    - Injection Volume: 20 µL

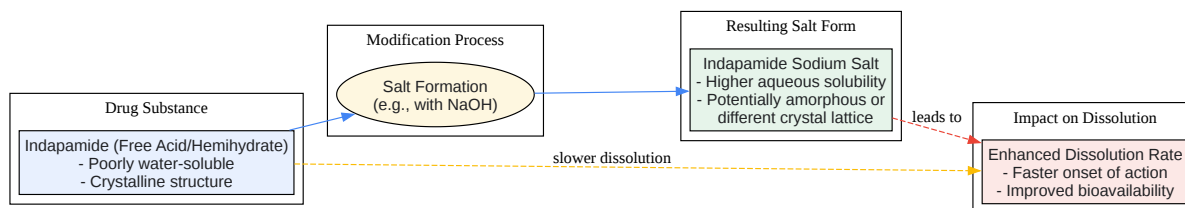
- Data Analysis:
  - Calculate the cumulative percentage of drug dissolved at each time point.
  - Plot the dissolution profiles (percentage of drug dissolved vs. time) for each salt form in each medium.
  - Compare the dissolution profiles using similarity (f2) and difference (f1) factors.

## Mandatory Visualization



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*Experimental workflow for comparative dissolution profiling.*



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## References

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- To cite this document: BenchChem. [A Comparative Analysis of the Dissolution Profiles of Different Indapamide Salt Forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195227#comparative-dissolution-profiles-of-different-indapamide-salt-forms]

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